molecular formula C9H8F2O3 B6305276 5-Ethoxy-2,4-difluorobenzoic acid CAS No. 2091815-37-9

5-Ethoxy-2,4-difluorobenzoic acid

Cat. No.: B6305276
CAS No.: 2091815-37-9
M. Wt: 202.15 g/mol
InChI Key: FGUZZBSRVJPDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is commonly used as a drug intermediate in the synthesis of drugs targeting the central nervous system. Over the years, 5-Ethoxy-2,4-difluorobenzoic acid has gained significance in drug design and discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2,4-difluorobenzoic acid can be achieved through various methods. One efficient synthesis route involves the use of 2,3,4,5-tetrafluorobenzoic acid as the starting material. The process includes nitration, methoxyl substitution, reduction of nitro groups, diazotisation, and reduction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2,4-difluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions, such as methoxyl substitution.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, sodium methoxide, and palladium on carbon (Pd/C) for hydrogenation .

Major Products Formed

Major products formed from these reactions include 3,5-dimethoxy-2,4-difluorobenzoic acid and its derivatives .

Scientific Research Applications

5-Ethoxy-2,4-difluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of biological pathways and mechanisms.

    Medicine: It serves as a precursor in the development of drugs targeting the central nervous system.

    Industry: The compound is employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2,4-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxy-2,4-difluorobenzoic acid: A similar compound used as an intermediate in the synthesis of moxifloxacin.

    5-Bromo-2,4-difluorobenzoic acid: Another related compound with similar chemical properties.

Uniqueness

5-Ethoxy-2,4-difluorobenzoic acid is unique due to its specific ethoxy and difluoro substitutions, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-ethoxy-2,4-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUZZBSRVJPDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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